1-Benzyl-2-pyrrolidinone

Description

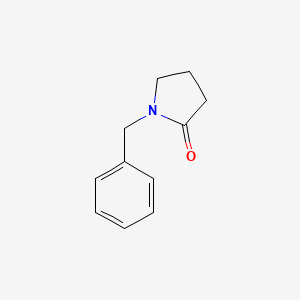

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUQCTGSDJLWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200959 | |

| Record name | 1-Benzyl-3-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5291-77-0 | |

| Record name | 1-Benzyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5291-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-2-pyrrolidinone (CAS Number: 5291-77-0), a versatile building block in organic and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly in the realm of pharmaceutical development.

Core Properties of this compound

This compound, also known as N-benzylpyrrolidin-2-one, is a colorless to pale yellow liquid.[1] Its core structure consists of a five-membered lactam ring (pyrrolidinone) N-substituted with a benzyl group.[1] This combination of a polar amide and a nonpolar aromatic group imparts useful solvating properties.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

| Identifier | Value | Source(s) |

| CAS Number | 5291-77-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

| IUPAC Name | 1-benzylpyrrolidin-2-one | [3] |

| Synonyms | N-Benzyl-2-pyrrolidone, 1-(Phenylmethyl)pyrrolidin-2-one | [1] |

| InChI Key | LVUQCTGSDJLWCE-UHFFFAOYSA-N | |

| SMILES | O=C1CCCN1CC2=CC=CC=C2 |

| Physical Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [1][3] |

| Boiling Point | 76-78 °C at 0.1 mmHg | [2][4] |

| Melting Point | 89 °C | [2][4] |

| Density | 1.095 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.552 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | 7.23E-05 mmHg at 25°C | [2] |

| Water Solubility | Slightly soluble | [1][2] |

| pKa | -0.44 ± 0.20 (Predicted) | [1][4] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR | 90 MHz in CDCl₃ | [1] |

| ¹³C NMR | In CDCl₃ | [1][5] |

| Infrared (IR) | Conforms to structure (liquid film) | [1][3] |

| Mass Spectrometry (MS) | Available | [1] |

Synthesis and Reactions

This compound is commonly synthesized via the N-alkylation of 2-pyrrolidone with a benzyl halide. It serves as a key intermediate in various chemical transformations, most notably in reduction reactions to produce N-benzylpyrrolidine.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on the N-alkylation of 2-pyrrolidone.[8]

Materials:

-

2-Pyrrolidone (0.3 mol)

-

Sodium hydride (50% dispersion in oil, 0.33 mol)

-

Absolute dimethyl sulfoxide (DMSO, 300 mL)

-

Benzyl bromide (0.33 mol)

-

Ethyl acetate (500 mL)

-

Water

-

Magnesium sulfate

-

Aluminum oxide (neutral, activity II)

-

Methylene chloride

-

Ethanol

Procedure:

-

To a solution of 25.5 g (0.3 mol) of 2-pyrrolidone in 300 mL of absolute dimethyl sulfoxide, add 14.4 g (0.33 mol) of a 50% sodium hydride dispersion in oil in batches.

-

Stir the resulting mixture for 5 hours at 40-50 °C.

-

Cool the mixture to 25-30 °C and add 56.4 g (0.33 mol) of benzyl bromide dropwise.

-

Continue stirring for 10 hours at ambient temperature.

-

Pour the reaction mixture into 500 mL of ethyl acetate and extract several times with water.

-

Separate the organic phase and dry it over magnesium sulfate.

-

Remove the solvent under reduced pressure (in vacuo).

-

Purify the resulting residue by column chromatography on 900 g of neutral aluminum oxide (activity II) using methylene chloride with 0.1% ethanol as the eluent.

Expected Yield: 35.6 g (67.7% of theory).[8]

Synthesis workflow for this compound.

Role in Drug Discovery and Development

The pyrrolidine ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] The γ-lactam skeleton, a key feature of this compound, is present in many biologically active molecules.[10]

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical molecules.[7] A primary application is its reduction to N-benzylpyrrolidine, which can then be further functionalized.[6][7] The pyrrolidine-2,5-dione ring, a related structure, is a core fragment for compounds with anticonvulsant, antipsychotic, and antidepressant activities.[11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 5291-77-0 [m.chemicalbook.com]

- 5. This compound(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | 5291-77-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

1-Benzyl-2-pyrrolidinone chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Benzyl-2-pyrrolidinone, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

This compound, also known as N-benzyl-2-pyrrolidone, is a lactam derivative featuring a five-membered pyrrolidinone ring N-substituted with a benzyl group.

-

IUPAC Name: 1-benzylpyrrolidin-2-one

-

CAS Number: 5291-77-0

-

Molecular Formula: C₁₁H₁₃NO

-

SMILES: O=C1CCCN1Cc2ccccc2

The chemical structure of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Reference(s) |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][4] |

| Density | 1.095 g/mL at 25 °C | [1][2] |

| Boiling Point | 76-78 °C at 0.1 mmHg | [5] |

| Melting Point | 89 °C | [5] |

| Flash Point | >113 °C (>230 °F) | [2][5] |

| Refractive Index (n20/D) | 1.552 | [2][5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as alcohols, ethers, and ketones. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent reduction to N-benzylpyrrolidine are provided below.

Synthesis of this compound

This protocol describes the N-benzylation of 2-pyrrolidone using sodium hydride as a base and benzyl bromide as the alkylating agent.

Materials:

-

2-Pyrrolidone (0.3 mol)

-

Sodium hydride (50% dispersion in oil, 0.33 mol)

-

Anhydrous dimethyl sulfoxide (DMSO, 300 mL)

-

Benzyl bromide (0.33 mol)

-

Ethyl acetate

-

Water

-

Magnesium sulfate

-

Aluminum oxide (neutral, activity II)

-

Methylene chloride

-

Ethanol

Procedure:

-

To a solution of 2-pyrrolidone (25.5 g, 0.3 mol) in 300 mL of anhydrous DMSO, add sodium hydride (14.4 g of 50% dispersion, 0.33 mol) in portions.

-

Stir the resulting mixture for 5 hours at 40-50 °C.

-

Cool the mixture to 25-30 °C and add benzyl bromide (56.4 g, 0.33 mol) dropwise.

-

Continue stirring at ambient temperature for 10 hours.

-

Pour the reaction mixture into 500 mL of ethyl acetate and extract several times with water.

-

Separate the organic phase, dry over magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on aluminum oxide, eluting with methylene chloride containing 0.1% ethanol, to yield this compound.

Reduction of this compound to N-Benzylpyrrolidine

This protocol details the reduction of the lactam functionality to a cyclic amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent for amides.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl ether

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood due to the evolution of hydrogen gas. All glassware must be oven-dried.

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.2 equivalents per equivalent of lactam) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to 0 °C and dilute with ethyl ether.

-

Workup (Fieser method): For every 'x' grams of LiAlH₄ used, quench the reaction by the sequential and careful dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

Stir the resulting mixture at room temperature for 15-30 minutes until a white, granular precipitate forms.

-

Add anhydrous magnesium sulfate to the mixture and stir for an additional 15 minutes.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with ether.

-

Concentrate the filtrate under reduced pressure to yield N-benzylpyrrolidine.

Reaction and Workflow Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and reduction of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the reduction to N-benzylpyrrolidine.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its pyrrolidinone core is a feature in a variety of biologically active compounds. It is primarily used as:

-

A synthetic intermediate: It is a precursor for various substituted pyrrolidines, which are prevalent scaffolds in medicinal chemistry.

-

A solvent: Its properties make it useful as a solvent in certain chemical reactions.

The pyrrolidine ring system, accessible from this compound, is integral to the structure of drugs targeting the central nervous system, including nootropics and anticonvulsants.

References

- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-2-pyrrolidinone molecular weight and formula

An In-depth Technical Guide to 1-Benzyl-2-pyrrolidinone

This guide provides a detailed overview of the physicochemical properties of this compound, a compound utilized in pharmaceutical and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format.

Core Physicochemical Data

This compound, also known as N-benzylpyrrolidin-2-one, is a five-membered lactam ring bearing a benzyl substituent at the nitrogen atom. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 175.23 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 175.099714038 g/mol | [6] |

| CAS Number | 5291-77-0 | [1][3][4][5][6][7] |

| Appearance | Clear colorless to yellow liquid | [5][6] |

| Density | 1.095 g/mL at 25 °C | [2][3][7] |

| Refractive Index | n20/D 1.552 | [2][3][7] |

| Solubility | Slightly soluble in water | [2][7] |

Synthetic Utility and Experimental Workflow

This compound serves as a versatile intermediate in organic synthesis.[6] A notable application is its use in the synthesis of N-benzylpyrrolidine through a reduction reaction. This process is a key step in the elaboration of more complex molecular architectures for pharmaceutical applications.[7][8]

Experimental Protocol: Reduction of this compound

A common experimental procedure for the reduction of this compound involves the use of a reducing agent such as lithium N,N-dialkylaminoborohydrides in an appropriate solvent like tetrahydrofuran (THF).[7][8] The reaction proceeds by the nucleophilic attack of the hydride on the carbonyl carbon of the lactam, followed by workup to yield the corresponding amine, N-benzylpyrrolidine.

The logical workflow for this chemical transformation can be visualized as follows:

Caption: Workflow for the reduction of this compound.

While this compound is a valuable building block in the synthesis of various drugs, including antipsychotics and analgesics, detailed information on its direct involvement in specific biological signaling pathways is not extensively documented in the public domain.[6] Its primary role, as highlighted in the available literature, is that of a precursor and solvent in the broader context of chemical and pharmaceutical research.[6][7]

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5291-77-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 5291-77-0 [chemicalbook.com]

- 8. 1-Benzyl-2-pyrrolidinon 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 1-Benzyl-2-pyrrolidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-benzyl-2-pyrrolidinone (CAS No: 5291-77-0), a key intermediate in pharmaceutical synthesis. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₁H₁₃NO, possesses a distinct structure featuring a five-membered lactam ring (pyrrolidinone) and a benzyl group attached to the nitrogen atom. This combination of an amide functional group, an aromatic ring, and aliphatic protons gives rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide specific signals corresponding to each unique proton and carbon environment. The data presented here is based on spectra typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the aliphatic protons of the pyrrolidinone ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.45 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 3.25 | Triplet | 2H | Methylene protons adjacent to N (-N-CH₂-) |

| ~ 2.40 | Triplet | 2H | Methylene protons adjacent to C=O (-CH₂-C=O) |

| ~ 2.00 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-CH₂-) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the lactam ring.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175.0 | Carbonyl carbon (C=O) |

| ~ 137.0 | Quaternary aromatic carbon (C-Ar) |

| ~ 128.7 | Aromatic methine carbons (CH-Ar) |

| ~ 127.8 | Aromatic methine carbons (CH-Ar) |

| ~ 127.4 | Aromatic methine carbon (CH-Ar) |

| ~ 49.0 | Benzylic carbon (-CH₂-Ph) |

| ~ 47.0 | Methylene carbon adjacent to N (-N-CH₂) |

| ~ 31.0 | Methylene carbon adjacent to C=O (-CH₂-C=O) |

| ~ 18.0 | Methylene carbon (-CH₂-CH₂-CH₂-) |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl group.

Table 3: IR Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3050 | Medium | C-H Stretch | Aromatic |

| ~ 2950 | Medium | C-H Stretch | Aliphatic |

| ~ 1680 | Strong | C=O Stretch | Amide (Lactam) |

| ~ 1495, 1450 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1260 | Medium | C-N Stretch | Amide |

| ~ 700, 740 | Strong | C-H Bend | Monosubstituted Benzene |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular weight of this compound is 175.23 g/mol .

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, often the base peak) |

| 84 | [C₄H₆NO]⁺ (Pyrrolidinone fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid at room temperature, the neat liquid film method is appropriate. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Scan : First, run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan : Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquisition : Acquire the spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization : Utilize Electron Ionization (EI) at 70 eV for GC-MS, which provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) in positive ion mode is suitable, which will primarily show the protonated molecule [M+H]⁺.

-

Mass Analysis : Analyze the generated ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition : Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The relative abundances of the fragment ions are normalized to the most intense peak (the base peak).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Caption: Workflow for structural analysis of this compound.

1-Benzyl-2-pyrrolidinone synthesis mechanism and pathway

An in-depth technical guide on the synthesis of 1-benzyl-2-pyrrolidinone, a versatile intermediate and solvent in the pharmaceutical and chemical industries, is presented below.[1] This document details the core synthesis mechanisms and pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Synthesis Pathways

The synthesis of this compound (also known as N-benzyl-2-pyrrolidone) is primarily achieved through several key chemical reactions. The most common and industrially relevant methods include the N-alkylation of 2-pyrrolidinone and the reaction of γ-butyrolactone with benzylamine.

N-Alkylation of 2-Pyrrolidinone

This is a widely used and straightforward method involving the direct benzylation of the 2-pyrrolidinone ring. The mechanism proceeds via a nucleophilic substitution reaction. First, a strong base is used to deprotonate the nitrogen atom of the 2-pyrrolidinone, forming a resonance-stabilized pyrrolidinone anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the N-benzyl bond.

The general reaction is as follows: 2-Pyrrolidinone + Benzyl Halide → this compound + Halide Salt

A strong base such as sodium hydride (NaH) is often employed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.[2]

Reaction of γ-Butyrolactone with Benzylamine

This pathway involves the aminolysis of γ-butyrolactone (GBL) with benzylamine. GBL is a five-membered lactone that can undergo ring-opening upon nucleophilic attack by an amine.[3] The reaction is typically carried out at elevated temperatures and pressures. The mechanism involves the nucleophilic acyl substitution where the nitrogen of benzylamine attacks the carbonyl carbon of GBL. This leads to a ring-opened intermediate, which subsequently undergoes intramolecular cyclization via dehydration to form the stable five-membered lactam ring of this compound.

This method is analogous to the industrial production of 2-pyrrolidinone, where GBL is reacted with ammonia.[4][5]

Synthesis from Donor-Acceptor Cyclopropanes

A more advanced, one-pot method involves the reaction of donor-acceptor (DA) cyclopropanes with benzylamines.[6][7] This process is catalyzed by a Lewis acid and involves several steps:

-

Ring Opening: The Lewis acid catalyzes the opening of the DA cyclopropane ring by the primary amine (benzylamine), which acts as a nucleophile. This forms a γ-amino ester intermediate.

-

Lactamization: The intermediate undergoes in-situ lactamization, often promoted by heating in the presence of an acid like acetic acid.

-

Dealkoxycarbonylation: A final saponification and decarboxylation step removes the ester group to yield the 1,5-substituted pyrrolidin-2-one.

This method allows for the synthesis of various substituted N-benzylpyrrolidinones by choosing appropriately substituted DA cyclopropanes and benzylamines.[8]

Quantitative Data Summary

The following table summarizes quantitative data for the different synthesis pathways, including reaction conditions and yields.

| Pathway | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | 2-Pyrrolidinone, Benzyl Bromide | Sodium Hydride (50% dispersion) | Dimethyl sulfoxide (DMSO) | 40-50, then 25-30 | 5, then 10 | 67.7 | [2] |

| DA Cyclopropane | Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate, Aniline | Ni(ClO₄)₂·6H₂O, Acetic Acid | DCE, Toluene | Reflux | N/A | 69 | [8] |

| DA Cyclopropane | 2-(p-tolyl)cyclopropane-1,1-diester, Aniline | Ni(ClO₄)₂·6H₂O, Acetic Acid | DCE, Toluene | Reflux | N/A | 45 | [8] |

*Note: Data for aniline is used as a representative example for the DA cyclopropane pathway with primary amines as described in the source.[8]

Detailed Experimental Protocols

Protocol 1: N-Alkylation of 2-Pyrrolidinone with Benzyl Bromide[2]

Materials:

-

2-Pyrrolidinone: 25.5 g (0.3 mol)

-

Sodium Hydride (50% dispersion in oil): 14.4 g (0.33 mol)

-

Benzyl Bromide: 56.4 g (0.33 mol)

-

Absolute Dimethyl Sulfoxide (DMSO): 300 ml

-

Ethyl Acetate: 500 ml

-

Water

-

Magnesium Sulfate

Procedure:

-

Batches of 50% sodium hydride dispersion (14.4 g) are added to a solution of 2-pyrrolidinone (25.5 g) in absolute dimethyl sulfoxide (300 ml).

-

The mixture is stirred for 5 hours at a temperature of 40-50°C.

-

The mixture is then cooled to 25-30°C, and benzyl bromide (56.4 g) is added dropwise.

-

After the addition is complete, the reaction mixture is stirred for 10 hours at ambient temperature.

-

The mixture is then diluted with ethyl acetate (500 ml) and extracted several times with water.

-

The organic phase is separated, dried over magnesium sulfate, and the solvent is removed in vacuo.

-

The resulting residue is purified using column chromatography on aluminum oxide with methylene chloride containing 0.1% ethanol as the eluent.

-

Yield: 35.6 g (67.7% of theoretical yield).

Protocol 2: General Procedure for Synthesis from DA Cyclopropanes[8]

Materials:

-

DA Cyclopropane (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylate): 1.0 eq

-

Primary Amine (e.g., Benzylamine): 1.1 eq

-

Nickel(II) Perchlorate Hexahydrate (Ni(ClO₄)₂·6H₂O): 0.2 eq

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (AcOH): 2.0 eq

-

Toluene

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

A mixture of the DA cyclopropane (1.0 eq), the primary amine (1.1 eq), and Ni(ClO₄)₂·6H₂O (0.2 eq) in DCE is stirred.

-

After the initial reaction, AcOH (2.0 eq) and toluene are added to the crude reaction mixture.

-

The mixture is heated to reflux to induce lactamization.

-

A solution of NaOH in ethanol and water is then added for saponification and decarboxylation.

-

The final product is isolated after work-up, which typically involves extraction with an organic solvent, washing with brine, drying over sodium sulfate, and concentration in vacuo.

-

Purification is performed by column chromatography on silica gel.

References

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 5. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Benzyl-2-pyrrolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-pyrrolidinone, also known as N-benzyl-2-pyrrolidinone, is a versatile organic compound utilized as a solvent and an intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective application in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available solubility information for this compound, a detailed experimental protocol for determining its solubility, and a workflow diagram for this procedure.

Solubility of this compound: A Qualitative Overview

An extensive review of publicly available scientific literature, patents, and chemical data repositories indicates a lack of specific quantitative solubility data for this compound in a range of organic solvents. The available information is primarily qualitative, consistently describing it as a compound with good solubility in most common organic solvents and slight solubility in water.

General solubility descriptions indicate that this compound is soluble in:

Furthermore, its use in chemical synthesis and purification processes implies solubility in solvents such as:

-

Dimethyl sulfoxide (DMSO)

-

Methylene chloride

-

Ethanol

While this qualitative information is useful for general guidance, it is insufficient for applications requiring precise concentration control, such as in crystallization processes, formulation development, and quantitative analysis. The absence of specific solubility data (e.g., in g/100 mL or mol/L at various temperatures) highlights a knowledge gap in the physical chemistry of this important compound.

Data on this compound Solubility

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | Internal/Published Data |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | Internal/Published Data |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | Internal/Published Data |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | Internal/Published Data |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | Internal/Published Data |

| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation | Internal/Published Data |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Using HPLC:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Using Gravimetric Analysis:

-

Accurately weigh a clean, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the container with the non-volatile solute residue in a vacuum oven until a constant weight is achieved.

-

The weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is widely acknowledged to be soluble in a range of organic solvents, there is a notable lack of specific, quantitative data in the public domain. This guide provides a framework for understanding the qualitative solubility of this compound and offers a detailed experimental protocol for researchers to determine precise solubility values. The generation and publication of such data would be of significant benefit to the scientific and industrial communities that rely on this versatile chemical.

References

An In-depth Technical Guide to the Physical Properties and Appearance of 1-Benzyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Benzyl-2-pyrrolidinone, a versatile compound utilized in pharmaceutical synthesis and as a solvent in various chemical reactions.[1] The information is presented to support research and development activities, offering detailed experimental protocols for property determination and a clear visualization of a key chemical transformation.

Physical and Chemical Properties

This compound, also known as N-Benzylpyrrolidin-2-one, is a colorless to pale yellow or amber liquid.[1][2][3] It is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidinone ring.[1] This compound is stable under normal storage conditions, typically at room temperature in a dry, sealed container.[1][2]

A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO | [2][3][4][5][6] |

| Molecular Weight | 175.23 g/mol | [2][4][5][6] |

| Appearance | Clear, colorless to pale yellow or amber liquid | [1][2][3] |

| Density | 1.095 g/mL at 25 °C | [4][5][7][8] |

| Melting Point | 89 °C | [4][7] |

| Boiling Point | 76-78 °C at 0.1 mmHg | [4][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.552 | [4][5][7][8] |

| Water Solubility | Slightly soluble | [1][4] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound.

2.1. Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[9] For a crystalline solid, a sharp melting point range of 0.5-1.0°C is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)[10]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil) for Thiele tube[10]

-

Spatula and mortar and pestle (optional)[9]

Procedure:

-

Sample Preparation: If the this compound sample is solid, ensure it is finely powdered.[11] Introduce a small amount of the compound into the open end of a capillary tube and pack it down by tapping the sealed end on a hard surface to achieve a column of 1-2 mm.[11]

-

Apparatus Setup (Thiele Tube Method):

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner to create a convection current for uniform heating.[10]

-

Heat the sample slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

-

Record the temperature at which the substance first begins to melt (T1) and the temperature at which the last solid crystal disappears (T2).[11] The melting point is reported as the range T1-T2.

-

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14]

Apparatus:

-

Small test tube (fusion tube)[15]

-

Capillary tube (sealed at one end)[15]

-

Thermometer[15]

-

Heating apparatus (e.g., Thiele tube or an aluminum block heater)[15]

-

Liquid paraffin or other suitable heating bath liquid[12]

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into a small test tube.[14]

-

Capillary Inversion: Place a capillary tube, sealed end up, into the liquid in the test tube.[15][16]

-

Apparatus Setup:

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., Thiele tube) ensuring the liquid level is uniform.[15]

-

-

Heating and Observation:

-

Heat the apparatus slowly and uniformly.[15]

-

Observe the capillary tube. As the liquid heats, air trapped in the capillary will bubble out.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15] Note this temperature.

-

Alternatively, note the temperature when bubbling stops and the liquid begins to enter the capillary tube upon cooling.[12]

-

2.3. Determination of Density

Density is the mass per unit volume of a substance and is typically measured in g/mL for liquids.[17]

Apparatus:

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and record its mass (m1).[18] Alternatively, tare the balance to zero with the empty cylinder on it.[20]

-

Volume Measurement: Pour a known volume of this compound (e.g., 20 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[17][18]

-

Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m2).[18][21]

-

Calculation:

Chemical Reactivity: Reduction to N-benzylpyrrolidine

This compound can undergo reduction to form N-benzylpyrrolidine.[22][23] This reaction is typically carried out in tetrahydrofuran (THF) using lithium N,N-dialkylaminoborohydrides as the reducing agent.[22][23] The workflow for this chemical transformation is illustrated below.

Caption: Workflow of the reduction of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(5291-77-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. This compound 98 5291-77-0 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 5291-77-0 [m.chemicalbook.com]

- 8. CAS NO. 5291-77-0 | this compound | C11H13NO [localpharmaguide.com]

- 9. pennwest.edu [pennwest.edu]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 18. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 21. wjec.co.uk [wjec.co.uk]

- 22. This compound | 5291-77-0 [chemicalbook.com]

- 23. This compound 98 5291-77-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1-Benzyl-2-pyrrolidinone

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Benzyl-2-pyrrolidinone (CAS No: 5291-77-0). It is intended for researchers, scientists, and professionals in drug development who may handle this chemical. The guide synthesizes critical data on its properties, hazards, and emergency procedures to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound, also known as N-Benzylpyrrolidin-2-one, is a heterocyclic compound with the molecular formula C₁₁H₁₃NO.[1][2] It is recognized as a clear, colorless to amber or pale yellow liquid.[1][3][4] This compound sees use in the pharmaceutical and agrochemical industries, often as a solvent or an intermediate in the synthesis of various drugs and dyestuffs.[3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5291-77-0 | [2][5] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [2] |

| Appearance | Clear colorless to amber/yellow liquid | [1][3][4] |

| Density | 1.095 g/mL at 25 °C | [2][6] |

| Boiling Point | 76-78 °C at 0.1 mmHg | [7] |

| Melting Point | 89 °C | [6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Refractive Index | 1.552 (n20/D) | [2][6] |

| Solubility | Slightly soluble in water | [3][5][6] |

| Vapor Pressure | 7.23E-05 mmHg at 25 °C | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][3] |

| Signal Word | - | Warning | [2] |

| Pictogram | GHS07 | Exclamation Mark | [2] |

Exposure can lead to irritation of the skin, eyes, and respiratory system.[1][6] Ingestion may result in gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea.[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Always wash hands and exposed skin thoroughly after handling.[1][8]

-

Use only in a well-ventilated area or under a chemical fume hood.[1][9]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Keep the container tightly closed when not in use.[1]

-

Avoid ingestion and inhalation.[1]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]

-

The designated storage class for this combustible liquid is 10.[2]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][9] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] An organic vapor filter (Type A, Brown) is recommended.[9]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

References

- 1. This compound(5291-77-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. 1-ベンジル-2-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 5291-77-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 5291-77-0 [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

1-Benzyl-2-pyrrolidinone: An In-depth Technical Guide on its Core Mechanism of Action in Chemical Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-pyrrolidinone (NBP), also known as N-benzylpyrrolidinone, is a versatile organic compound widely utilized in chemical synthesis. Its utility stems from its distinct roles as a high-boiling point polar aprotic solvent, a key synthetic intermediate for complex nitrogen-containing heterocycles, and as a potential ligand in transition metal catalysis. This technical guide provides a comprehensive analysis of the core mechanisms through which NBP influences chemical reactions. We will explore its physicochemical properties that govern its function as a solvent, detail its involvement as a reactive building block in the synthesis of pharmacologically relevant scaffolds, and examine its coordinating properties as a ligand. This document consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a technical resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound (NBP)

This compound (CAS: 5291-77-0, Formula: C₁₁H₁₃NO) is a colorless to pale yellow liquid characterized by a five-membered lactam ring N-substituted with a benzyl group.[1] This structure imparts a unique combination of polarity, high thermal stability, and reactivity, making it a valuable tool in organic synthesis. Its primary applications can be categorized into three main areas: its function as a reaction solvent, its use as a foundational scaffold for more complex molecules, and its role as a ligand in catalytic processes. Understanding the mechanism of action in each of these capacities is crucial for optimizing existing synthetic routes and designing new ones.

Mechanism of Action as a Polar Aprotic Solvent

The primary mechanism of action of NBP as a solvent is rooted in its molecular structure and resulting physicochemical properties. Like other N-alkyl pyrrolidones, it is a dipolar, aprotic solvent.

Core Physicochemical Properties:

-

High Boiling Point: NBP has a high boiling point (approx. 155 °C at 10 mmHg), which allows it to be used in reactions requiring elevated temperatures, thereby increasing reaction rates.

-

Polarity: The presence of the amide (lactam) functional group creates a significant dipole moment, enabling NBP to dissolve a wide range of polar and nonpolar organic compounds as well as some inorganic salts.[1]

-

Aprotic Nature: NBP lacks acidic protons. This makes it an ideal solvent for reactions involving strong bases or nucleophiles (e.g., Grignard reagents, organolithiums) that would be quenched by protic solvents like water or alcohols.

The solvent's mechanism of action involves the stabilization of charged intermediates and transition states. The lone pairs on the carbonyl oxygen can effectively solvate cations, while the sterically hindered nitrogen and the absence of acidic protons prevent strong solvation of anions, leaving them "naked" and more nucleophilic. This enhances the rates of nucleophilic substitution (Sₙ2) reactions.

Mechanism of Action as a Synthetic Intermediate

NBP serves as a crucial building block for synthesizing pharmacologically important 1,5-substituted pyrrolidin-2-ones.[2][3] A key synthetic strategy involves the Lewis acid-catalyzed reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as benzylamine, followed by intramolecular cyclization (lactamization).

The mechanism proceeds through several distinct steps:

-

Lewis Acid Activation: A Lewis acid (e.g., Y(OTf)₃, Ni(ClO₄)₂) coordinates to an acceptor group (e.g., ester) on the DA cyclopropane, activating it for nucleophilic attack.

-

Nucleophilic Ring Opening: The primary amine (e.g., a substituted benzylamine) acts as a nucleophile, attacking one of the cyclopropane carbons in an Sₙ2-like fashion. This leads to the opening of the three-membered ring and the formation of a γ-amino ester intermediate.

-

Intramolecular Cyclization (Lactamization): The newly introduced amino group attacks the carbonyl carbon of the ester group intramolecularly, forming the five-membered pyrrolidinone ring and eliminating an alcohol (e.g., methanol).

-

Dealkoxycarbonylation: In many cases, a final decarboxylation or dealkoxycarbonylation step occurs to yield the final 1,5-substituted pyrrolidin-2-one.

Quantitative Data Presentation

The yields of 1,5-substituted pyrrolidin-2-ones synthesized via the Lewis acid-catalyzed reaction of DA cyclopropanes with various anilines and benzylamines are summarized below.

| Entry | Donor-Acceptor Cyclopropane (Ar) | Amine (Ar') | Product | Yield (%) |

| 1 | Phenyl | Benzylamine | 1-Benzyl-5-phenylpyrrolidin-2-one | 83 |

| 2 | 4-Tolyl | Benzylamine | 1-Benzyl-5-(p-tolyl)pyrrolidin-2-one | 85 |

| 3 | 4-MeO-Ph | Benzylamine | 1-Benzyl-5-(4-methoxyphenyl)pyrrolidin-2-one | 81 |

| 4 | Phenyl | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-5-phenylpyrrolidin-2-one | 79 |

| 5 | Phenyl | 4-Chlorobenzylamine | 1-(4-Chlorobenzyl)-5-phenylpyrrolidin-2-one | 75 |

| Data synthesized from studies on the synthesis of 1,5-substituted pyrrolidin-2-ones.[3][4] |

Experimental Protocol: One-Pot Synthesis of 1-Benzyl-5-phenylpyrrolidin-2-one

This protocol is adapted from the work of Trushkov, Ivan V., et al. on the synthesis of 1,5-substituted pyrrolidin-2-ones.[3][4]

Materials:

-

Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate

-

Benzylamine

-

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (AcOH)

-

Toluene

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

Workflow Diagram:

Procedure:

-

To a reaction vessel, add dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.5 mmol), benzylamine (0.5 mmol), and Ni(ClO₄)₂·6H₂O (0.1 mmol) in 1,2-dichloroethane (2.5 mL).

-

Stir the resulting mixture at 80 °C for 1 hour.

-

Add glacial acetic acid (0.55 mmol) and toluene (3.3 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 16 hours.

-

Cool the reaction to ambient temperature. Add a solution of NaOH (1.1 mmol) in ethanol (3.1 mL) and water (1.1 mL).

-

Stir the mixture at 50 °C for 3 hours.

-

After cooling, dilute the mixture with water and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-5-phenylpyrrolidin-2-one.

Mechanism of Action as a Ligand in Catalysis

While less documented than its other roles, NBP can function as a ligand in transition metal catalysis. The carbonyl oxygen of the lactam ring possesses lone pairs of electrons that can coordinate to a metal center. This coordination can modulate the electronic properties and steric environment of the metal, thereby influencing its catalytic activity and selectivity.

A study on Cu-based catalysts for acetylene hydrochlorination investigated a series of pyrrolidone ligands, including NBP.[5] The coordination of the pyrrolidone ligand to the Cu center was proposed to be a key factor in improving catalyst stability.

Generalized Catalytic Cycle: A hypothetical catalytic cycle where NBP acts as a ligand (L) for a generic metal (M) in a cross-coupling reaction is depicted below.

-

Oxidative Addition: The active M(0) catalyst undergoes oxidative addition with a reactant (R-X).

-

Ligand Coordination: NBP (L) coordinates to the metal center, forming a [L-M(II)-R(X)] complex. This step can influence the subsequent transmetalation.

-

Transmetalation: A second reactant (R'-M') transfers its R' group to the catalyst, displacing X.

-

Reductive Elimination: The coupled product (R-R') is formed and eliminated from the metal center, regenerating the M(0) catalyst for the next cycle.

The mechanism of action as a ligand involves stabilizing the metal center, preventing aggregation into inactive species, and potentially participating in the transition states of key steps like oxidative addition or reductive elimination. The specific impact of NBP compared to other ligands like N-methyl-2-pyrrolidone (NMP) depends on the subtle electronic and steric differences imparted by the N-benzyl group.

Conclusion

This compound is a multifaceted compound whose mechanism of action in chemical reactions is directly tied to its specific role. As a solvent, its polar aprotic nature facilitates reactions by stabilizing polar intermediates, particularly in nucleophilic substitutions. As a synthetic intermediate, it provides a robust scaffold for the construction of complex, pharmacologically relevant pyrrolidinone derivatives through well-defined reaction mechanisms like nucleophilic ring-opening and subsequent lactamization. Finally, as a ligand, its carbonyl oxygen can coordinate to transition metals, offering a pathway to modulate catalytic activity and stability. This guide provides the fundamental principles, quantitative data, and procedural frameworks necessary for researchers to effectively harness the properties of this compound in their synthetic endeavors.

References

- 1. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential applications of 1-Benzyl-2-pyrrolidinone in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 1-Benzyl-2-pyrrolidinone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives in the field of medicinal chemistry. The unique structural features of this scaffold have made it a valuable building block for the development of novel therapeutic agents across various disease areas.

Introduction to this compound

This compound, also known as N-benzylpyrrolidin-2-one, is a five-membered lactam ring bearing a benzyl group attached to the nitrogen atom.[1][2] Its chemical formula is C₁₁H₁₃NO, and its CAS number is 5291-77-0.[1][3][4] This compound is a colorless to pale yellow liquid and is slightly soluble in water but soluble in organic solvents.[1][5] It is commonly utilized as a versatile intermediate and building block in the synthesis of a wide range of pharmaceutical compounds, including antipsychotics and analgesics.[1] The stability and reactivity of this compound make it a valuable tool for medicinal chemists in the discovery of new drug candidates.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through the reaction of 2-pyrrolidone with benzyl bromide in the presence of a base like sodium hydride in a solvent such as dimethyl sulfoxide.[6] Derivatives of this compound can be synthesized through various chemical modifications. For instance, N-substituted pyrrolidine-2-ones can be prepared by the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures.[2]

Experimental Protocol: Synthesis of this compound[6]

-

Materials: 2-pyrrolidone, 50% sodium hydride dispersion in oil, absolute dimethyl sulfoxide, benzyl bromide, ethyl acetate, water, magnesium sulfate, aluminum oxide (neutral, activity II), methylene chloride, ethanol.

-

Procedure:

-

Add 14.4 g (0.33 mol) of 50% sodium hydride dispersion in oil in batches to 25.5 g (0.3 mol) of 2-pyrrolidone in 300 ml of absolute dimethyl sulfoxide.

-

Stir the mixture for 5 hours at 40° to 50° C.

-

Add 56.4 g (0.33 mol) of benzyl bromide dropwise at 25°-30° C.

-

After stirring for 10 hours at ambient temperature, dissolve the reaction mixture in 500 ml of ethyl acetate.

-

Extract the solution several times with water.

-

Separate the organic phase and dry it over magnesium sulfate.

-

Eliminate the solvent in vacuo.

-

Purify the residue using a column of 900 g of aluminum oxide (neutral, activity II) with methylene chloride and 0.1% ethanol as the eluant.

-

-

Yield: 35.6 g (67.7% of theory).

General synthetic scheme for this compound derivatives.

Therapeutic Applications in Medicinal Chemistry

The this compound scaffold has been explored for a multitude of therapeutic applications, demonstrating a broad spectrum of biological activities.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. Various studies have reported the synthesis of novel derivatives and their evaluation against several human cancer cell lines.

For instance, 1-benzyl-pyrrolidine-3-ol analogues have been synthesized and evaluated for their cytotoxicity.[7] Lead compounds from this series demonstrated significant, selective inhibition of cell growth in human leukemia (HL-60) cells and were found to induce apoptosis.[7] Another study focused on benzoxazole clubbed 2-pyrrolidinones as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer.[8] These compounds exhibited nanomolar to micromolar inhibitory activity against MAGL and showed promising anticancer effects.[8] Furthermore, novel hydrazones bearing a 5-oxopyrrolidine moiety have demonstrated cytotoxicity in both 2D and 3D cancer cell models.[9]

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 18c | HT-29 (Colon) | 1.03 ± 0.06 µM | [7] |

| 23a, 23b | HL-60 (Leukemia) | ~10 µM (induce apoptosis) | [7] |

| ZINC24092691 | MAGL Inhibition | 10 nM | [8] |

| ZINC12863377 | MAGL Inhibition | 39 nM | [8] |

| Compound 25 | MAGL Inhibition | 9.4 nM | [8] |

| 7c | MCF-7 (Breast) | 7.17 ± 0.94 µM | [10] |

| 7d | MCF-7 (Breast) | 2.93 ± 0.47 µM | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To assess the in vitro cytotoxicity of synthesized compounds against human cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Workflow for screening this compound derivatives for anticancer activity.

Central Nervous System (CNS) Activity

The pyrrolidinone ring is a core structure in several nootropic drugs, also known as "racetams".[11] Consequently, derivatives of this compound have been investigated for their potential effects on the central nervous system. Nebracetam, which is 4-(aminomethyl)-1-benzylpyrrolidine-2-one, has been a subject of interest for its potential to improve learning and memory in patients with dementia.[11] Research has also focused on the synthesis of new succinimides, which are pyrrolidine-2,5-dione derivatives, that exhibit potent antiseizure and antinociceptive efficacy in preclinical studies.[12]

Anti-inflammatory and Analgesic Activity

Novel benzyl pyrrolones have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[13] Some of these compounds have shown significant inhibition of inflammation in carrageenan-induced paw edema models and have also demonstrated the ability to suppress TNF-α levels.[13] Furthermore, certain pyrrolidinone derivatives have exhibited better anti-inflammatory activity than established drugs like ibuprofen and naproxen.[14] The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes.[15]

| Compound | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) | Reference |

| 3b | 76.22% | 60.04% | [13] |

| 2b | 71.47% | - | [13] |

| 10b | 84.1% | - | [14] |

| 10d | 79.4% | - | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

-

Procedure:

-

Fast adult rats (e.g., Wistar or Sprague-Dawley) overnight with free access to water.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group (which receives only the vehicle).

-

Antibacterial Activity

Several studies have explored the antibacterial potential of pyrrolidine-2-one derivatives.[2][16] These compounds have been tested against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][16] The agar well diffusion method is a common technique used to assess the antibacterial activity of these compounds.[2]

Potential mechanism of action for anticancer derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of biologically active compounds. The versatility in its synthesis and the ability to introduce various substituents have led to the discovery of potent agents with anticancer, CNS-active, anti-inflammatory, analgesic, and antibacterial properties. The promising results from numerous preclinical studies highlight the significant potential of this compound derivatives as future therapeutic agents. Further research, including structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties, will be crucial in translating these promising findings into clinical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. 1-ベンジル-2-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. journals.uran.ua [journals.uran.ua]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities | Semantic Scholar [semanticscholar.org]

A Comprehensive Review of 1-Benzyl-2-pyrrolidinone and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds. Among its many analogues, 1-Benzyl-2-pyrrolidinone and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive literature review of this important class of compounds, focusing on their synthesis, a wide array of biological activities, and the experimental methodologies used for their evaluation. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

This compound, also known as N-benzylpyrrolidin-2-one, is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₃NO.[1] It is characterized by a pyrrolidinone ring N-substituted with a benzyl group. This structural motif serves as a versatile building block in the synthesis of various pharmaceuticals, including antipsychotics and analgesics.[2] The compound itself is also utilized as a solvent and intermediate in organic synthesis.[2]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The most common methods involve the N-benzylation of 2-pyrrolidinone or the cyclization of appropriate precursors.

N-Alkylation of 2-Pyrrolidinone

A straightforward and widely used method for the synthesis of this compound is the N-alkylation of 2-pyrrolidinone with a benzyl halide. A typical procedure involves the deprotonation of 2-pyrrolidinone with a strong base, such as sodium hydride, followed by reaction with benzyl bromide.[3][4]

Table 1: Synthesis of this compound via N-Alkylation

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-Pyrrolidinone | 1. 50% NaH dispersion in oil2. Benzyl bromide | Dimethylsulfoxide (DMSO) | 1. 40-50°C, 5 hours2. 25-30°C, 10 hours | 67.7 | [3][4] |

Synthesis from Donor-Acceptor Cyclopropanes

A more recent and versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines and benzylamines.[5] This method allows for the introduction of a wide variety of substituents on both the benzyl group and the pyrrolidinone ring. The reaction proceeds through a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation.[5]

Table 2: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from DA Cyclopropanes

| DA Cyclopropane | Amine | Catalyst | Overall Yield (%) | Reference |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O, then AcOH | 70 | [5] |

| Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | 4-Methoxyaniline | Ni(ClO₄)₂·6H₂O, then AcOH | 35 | [5] |

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a broad spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases.

Anticonvulsant Activity